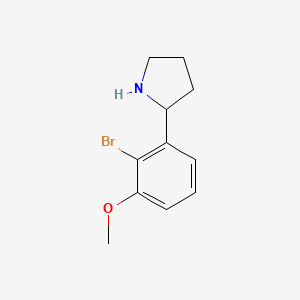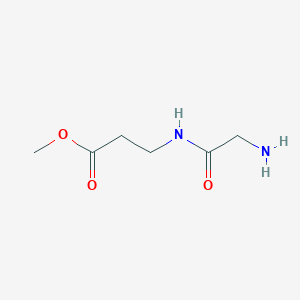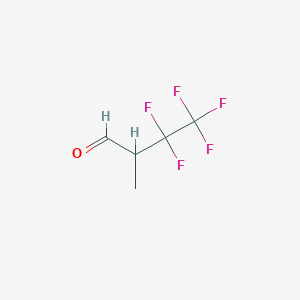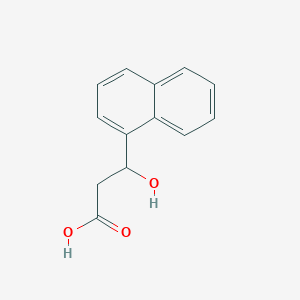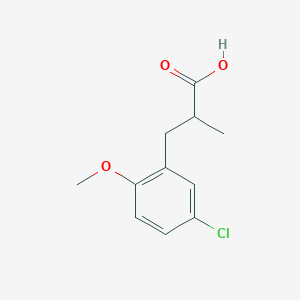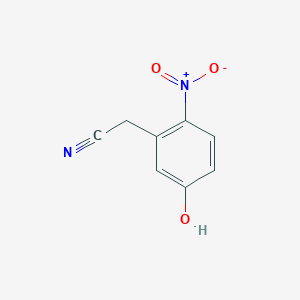
2-(5-Hydroxy-2-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxy-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H6N2O3. It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with an acetonitrile group. This compound is known for its yellow to brown solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2-nitrophenyl)acetonitrile typically involves the nitration of phenylacetonitrile derivatives. One common method includes the reaction of benzyl cyanide with nitric acid and sulfuric acid at low temperatures to introduce the nitro group . The reaction conditions must be carefully controlled to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetonitrile derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Hydroxy-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but with the nitro group in the para position.
5-Fluoro-2-nitrophenylacetonitrile: Contains a fluorine atom instead of a hydroxy group.
2-(4-Nitrophenyl)acetonitrile: Nitro group in the para position relative to the acetonitrile group.
Uniqueness
2-(5-Hydroxy-2-nitrophenyl)acetonitrile is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-(5-hydroxy-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H6N2O3/c9-4-3-6-5-7(11)1-2-8(6)10(12)13/h1-2,5,11H,3H2 |
InChI Key |
LUXNBNQLOOAEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)

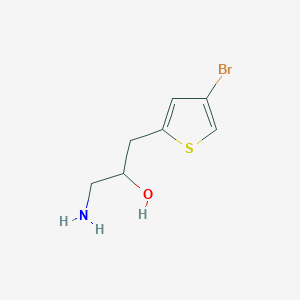
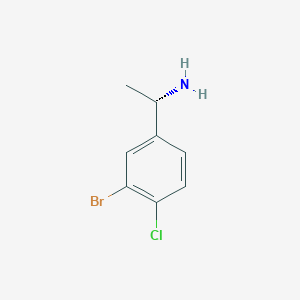


![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)
